5-Bromo-3-nitro-imidazo[1,2-A]pyridine-2-carbonitrile

Nucleophilic aromatic substitution Chemoselectivity Imidazo[1,2-a]pyridine functionalization

5-Bromo-3-nitro-imidazo[1,2-A]pyridine-2-carbonitrile (CAS 2891598-72-2) is a heterocyclic small molecule belonging to the imidazo[1,2-a]pyridine family, a privileged scaffold in medicinal chemistry present in several marketed drugs including zolpidem, alpidem, and saripidem. The compound bears three synthetically orthogonal functional groups: a bromine atom at position 5, a nitro group at position 3, and a carbonitrile (cyano) group at position 2 of the fused imidazo[1,2-a]pyridine ring system.

Molecular Formula C8H3BrN4O2
Molecular Weight 267.04 g/mol
Cat. No. B13904558
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-3-nitro-imidazo[1,2-A]pyridine-2-carbonitrile
Molecular FormulaC8H3BrN4O2
Molecular Weight267.04 g/mol
Structural Identifiers
SMILESC1=CC2=NC(=C(N2C(=C1)Br)[N+](=O)[O-])C#N
InChIInChI=1S/C8H3BrN4O2/c9-6-2-1-3-7-11-5(4-10)8(12(6)7)13(14)15/h1-3H
InChIKeyUJOOUMBCLYWFLK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-3-nitro-imidazo[1,2-A]pyridine-2-carbonitrile – Core Scaffold, Key Physicochemical Identifiers, and Procurement Benchmarks


5-Bromo-3-nitro-imidazo[1,2-A]pyridine-2-carbonitrile (CAS 2891598-72-2) is a heterocyclic small molecule belonging to the imidazo[1,2-a]pyridine family, a privileged scaffold in medicinal chemistry present in several marketed drugs including zolpidem, alpidem, and saripidem [1]. The compound bears three synthetically orthogonal functional groups: a bromine atom at position 5, a nitro group at position 3, and a carbonitrile (cyano) group at position 2 of the fused imidazo[1,2-a]pyridine ring system [2]. Its molecular formula is C₈H₃BrN₄O₂ with a molecular weight of 267.04 g/mol . Commercially, the compound is available from multiple vendors at purities of 97–98% (e.g., Macklin B733329 at 97%, Leyan 2127370 at 98%) , and is typically stored at −20 °C under dry, light-protected, sealed conditions .

Why 5-Bromo-3-nitro-imidazo[1,2-A]pyridine-2-carbonitrile Cannot Be Casually Replaced by In-Class Analogs


The imidazo[1,2-a]pyridine scaffold tolerates diverse substitution patterns, but the specific combination of 5-Br, 3-NO₂, and 2-CN in this compound is not trivially interchangeable with other halogen, nitro, or nitrile positional isomers. Position 5 substitution profoundly affects biological activity: in the δ-containing GABAₐ receptor modulator series, the 5-bromo, 5-methyl, and 5-chloro DS2 analogues displayed 6–16-fold differences in potency at α4β1δ receptors [1]. At position 2, the carbonitrile group directs nucleophilic aromatic substitution chemoselectivity differently from other 2-substituents—N- and O-nucleophiles displace the 2-CN group, while S-nucleophiles displace the 3-NO₂ [2]. Meanwhile, the 5-bromo atom serves as the sole enabling handle for palladium-catalyzed cross-coupling (Suzuki, Sonogashira, Buchwald–Hartwig), reactivity that the 5-chloro, 5-H, or 5-methyl analogs cannot match under comparable mild conditions [3]. Substituting any one of these three groups fundamentally alters both the synthetic trajectory and the biological readout.

Quantitative Differentiation Evidence for 5-Bromo-3-nitro-imidazo[1,2-A]pyridine-2-carbonitrile Relative to Closest Analogs


Nucleophile-Dependent Chemoselectivity Driven by the 2-CN Group Versus Analogs Lacking the Cyano Substituent

In 2-cyano-3-nitroimidazo[1,2-a]pyridine (the direct non-brominated analogue of the target compound), the 2-carbonitrile group dictates a unique nucleophile-dependent chemoselectivity that is absent in 3-nitroimidazo[1,2-a]pyridine derivatives lacking the 2-CN group. Specifically, nitrogen nucleophiles (alkylamines, guanidine) and oxygen nucleophiles (alkoxides) selectively displace the 2-cyano group, while sulfur nucleophiles (alkylthiols) selectively displace the 3-nitro group [1]. This orthogonal reactivity is not observed in the comparator 3-nitroimidazo[1,2-a]pyridine (CAS 4926-45-8), which lacks the 2-CN group and therefore cannot offer this chemoselective diversification route. The target compound, by additionally bearing a 5-bromo substituent, extends this reactivity profile further by providing a third orthogonal handle for metal-catalyzed cross-coupling [2].

Nucleophilic aromatic substitution Chemoselectivity Imidazo[1,2-a]pyridine functionalization

5-Bromo Versus 5-Chloro Reactivity Differentiation in Palladium-Catalyzed Cross-Coupling Reactions

The 5-bromo substituent on the imidazo[1,2-a]pyridine scaffold enables palladium-catalyzed Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions at this position—transformations that were explicitly demonstrated on 5- and 7-brominated 3-nitroimidazo[1,2-a]pyridine substrates in a dedicated SAR study that produced 33 original derivatives [1]. General principles of palladium-catalyzed cross-coupling establish that aryl bromides undergo oxidative addition significantly faster than aryl chlorides (typical relative rates: C–Br ≈ 10–100× faster than C–Cl depending on ligand and conditions), making the 5-bromo derivative the preferred substrate when mild reaction conditions and broad functional group tolerance are required [2]. The 5-chloro analogue, while synthetically accessible, would require harsher conditions (elevated temperature, specialized ligands) that risk decomposition of the acid-sensitive 3-nitro and 2-carbonitrile groups.

Suzuki-Miyaura coupling Sonogashira coupling Buchwald-Hartwig amination C–Br vs C–Cl reactivity

Distinct Reductive Elimination Behavior of 5-Bromo-3-nitro Substitution Pattern Versus 3,5-Dibromo and 3,5-Dinitro Analogs

The 5-bromo-3-nitro substitution pattern in the imidazo[1,2-a]pyridine series exhibits a distinct reductive elimination reaction with hydrazine hydrate that is not shared by all 3,5-disubstituted analogs. Specifically, treatment of 5-bromo-3-nitro-imidazo[1,2-a]pyridine (compound 7b) with hydrazine hydrate in hot ethanol results in replacement of both the bromine and nitro groups by hydrogen, yielding the unsubstituted imidazo[1,2-a]pyridine [1]. This reaction also occurs with the 3,5-dibromo (7a) and 3,5-dinitro (4) derivatives, but the 5-bromo-3-nitro derivative (7b) is uniquely positioned as a synthetic intermediate because it can be selectively reduced to either remove both substituents or, under alternative conditions, reduce only the nitro group to an amine while retaining the bromine for further functionalization—a selectivity not available from the 3,5-dibromo or 3,5-dinitro analogs. A mechanism based on the conjugated (peri) relationship of these substituents was proposed [1].

Reductive elimination Peri-substituted imidazopyridines Hydrazine-mediated reduction Synthetic methodology

5-Position Substitution Profoundly Modulates Biological Potency: Evidence from δ-Containing GABAₐ Receptor Modulators

In a systematic study of imidazo[1,2-a]pyridine DS2 analogues targeting δ-containing GABAₐ receptors, the substituent at position 5 was found to severely affect δ-selectivity and pharmacological profile. The 5-methyl (30), 5-bromo (35), and 5-chloro (36) DS2 analogues were all superior to the parent DS2 at α4β1δ receptors, displaying 6–16 times higher potency as mid-high nanomolar δ-selective allosteric modulators [1]. Critically, of these three, compound 30 (5-methyl) displayed at least 60-fold selectivity for α4β1δ over α4β1γ2 receptor subtypes, while the selectivity profiles of the 5-bromo and 5-chloro analogues differed [1]. This demonstrates that even among closely related 5-position substituents (Me, Br, Cl), the biological selectivity and potency profiles diverge significantly, meaning that the 5-bromo derivative cannot be assumed equivalent to the 5-chloro or 5-methyl analogue in target-based screening campaigns.

GABAₐ receptor δ-Selective allosteric modulator Structure-activity relationship 5-Position substitution

Antiparasitic Pharmacophore Validation: 3-Nitroimidazo[1,2-a]pyridine Class Potency and Non-Genotoxicity Profile

The 3-nitroimidazo[1,2-a]pyridine chemotype—the core scaffold of the target compound—has been validated as a promising antileishmanial and antitrypanosomal pharmacophore. In a key study, 29 original 3-nitroimidazo[1,2-a]pyridine derivatives bearing a phenylthio or benzylthio moiety at position 8 were synthesized and evaluated, with hit molecule 5 displaying IC₅₀ values of 1–2.1 µM against L. donovani, L. infantum, and L. major, and 1.3–2.2 µM against T. brucei brucei and T. cruzi, comparable to reference drugs miltefosine, fexinidazole, eflornithine, and benznidazole (IC₅₀ = 0.6 to 13.3 µM) [1]. Critically, molecule 5 was neither mutagenic (negative Ames test) nor genotoxic (negative comet assay), in contrast to many other nitroaromatics [1]. Separately, a lead compound (44) from the 6-halo-3-nitro-2-(phenylsulfonylmethyl)imidazo[1,2-a]pyridine series displayed IC₅₀ = 1.8 µM against L. donovani promastigotes with a good selectivity index versus reference drugs amphotericin B, miltefosine, and pentamidine [2]. The scaffold was noted to be especially active when substituted at position 8 (or equivalent positions) by a bromine atom [2]. While the target compound's specific biological data are not yet published, it combines the validated 3-nitro pharmacophore with a 5-bromo substituent and a 2-carbonitrile group that can be elaborated to access the 2-(phenylsulfonylmethyl) motif present in the lead series.

Antileishmanial Nitroreductase bioactivation Non-genotoxic nitroaromatic Neglected tropical diseases

Commercial Availability and Purity Benchmarking Against Closest Non-Brominated and Non-Cyano Analogues

The target compound 5-bromo-3-nitro-imidazo[1,2-A]pyridine-2-carbonitrile (CAS 2891598-72-2) is commercially available from multiple vendors with purities of 97–98%: Macklin catalog B733329 at 97% purity , Leyan product 2127370 at 98% purity , and Aladdin at ≥97% . In comparison, the closest non-brominated analogue 3-nitroimidazo[1,2-a]pyridine-2-carbonitrile (CAS 62195-05-5, MW 188.14) is also commercially available but lacks the 5-position cross-coupling handle, limiting its synthetic utility to only two diversification vectors (C2 and C3) . The 5-bromo-3-nitroimidazo[1,2-a]pyridine analogue (CAS 111753-05-0, MW 242.03) lacks the 2-carbonitrile group and thus cannot participate in cyano-directed nucleophilic substitution chemistry [1]. The target compound uniquely provides all three reactive handles in a single commercially available building block, eliminating the need to procure and manage three separate intermediates for multi-vector SAR exploration.

Commercial sourcing Purity specification Procurement Building block availability

Highest-Impact Application Scenarios for 5-Bromo-3-nitro-imidazo[1,2-A]pyridine-2-carbonitrile Based on Quantitative Differentiation Evidence


Multi-Vector Antiparasitic SAR Library Synthesis Starting from a Single Intermediate

Drug discovery programs targeting kinetoplastid diseases (Leishmania spp., Trypanosoma spp.) can use this compound as the single entry point for generating diverse 2,3,5-trisubstituted imidazo[1,2-a]pyridine libraries. The 3-nitro group serves as the bioactivation motif for parasitic type 1 nitroreductases (NTR1), while the 5-bromo position enables Suzuki-Miyaura or Buchwald-Hartwig diversification for optimizing target binding, and the 2-carbonitrile group can be elaborated via nucleophilic displacement to install sulfonylmethyl or aminoalkyl substituents known to enhance antiparasitic potency. This strategy mirrors the validated SAR approach that identified lead compounds with IC₅₀ values of 1–2.1 µM and non-genotoxic profiles (negative Ames and comet assays) [1][2].

Kinase Inhibitor Fragment Elaboration via Orthogonal Chemistry at Three Positions

The imidazo[1,2-a]pyridine scaffold is a recognized kinase inhibitor core, and the 2-carbonitrile group provides a hydrogen-bond acceptor motif suitable for hinge-region binding in ATP-competitive kinase inhibitors. The 5-bromo substituent enables rapid Pd-catalyzed introduction of aromatic or heteroaromatic groups to fill hydrophobic pockets, while the 3-nitro group can be reduced to a 3-amino substituent for further amide or sulfonamide coupling. This orthogonal reactivity profile—demonstrated through the nucleophile-dependent chemoselectivity at C2 vs C3 [1] combined with Pd-catalyzed coupling at C5 [2]—enables efficient fragment-to-lead optimization within a single chemical series without intermediate scaffold hopping.

CNS Drug Discovery Targeting δ-Containing GABAₐ Receptors with Defined 5-Position Requirements

The demonstrated 6–16× potency enhancement of 5-substituted imidazo[1,2-a]pyridine DS2 analogues at α4β1δ GABAₐ receptors [1] establishes that the 5-bromo substitution pattern is pharmacologically relevant for CNS drug discovery. The target compound, bearing the 5-bromo substituent along with a 2-carbonitrile group, provides a starting scaffold for developing δ-selective positive allosteric modulators with potential applications in mood disorders, epilepsy, and chronic pain. Researchers targeting this receptor subclass should specifically procure the 5-bromo derivative rather than the 5-chloro or 5-methyl analogues, as the selectivity profile for receptor subtypes differs quantitatively among these substituents [1].

Synthetic Methodology Development Leveraging the Unique 2-CN/3-NO₂ Chemoselectivity Pair

The nucleophile-dependent chemoselectivity documented for the 2-cyano-3-nitroimidazo[1,2-a]pyridine core—where N- and O-nucleophiles displace the 2-CN while S-nucleophiles displace the 3-NO₂ [1]—makes this compound an ideal substrate for developing new synthetic methodologies involving sequential, chemoselective aromatic substitution. Combined with the 5-bromo handle for metal-catalyzed cross-coupling [2], this compound serves as a versatile platform for reaction methodology studies in heterocyclic chemistry, particularly for investigating chemo-, regio-, and stereoselective transformations on densely functionalized heteroaromatic systems.

Quote Request

Request a Quote for 5-Bromo-3-nitro-imidazo[1,2-A]pyridine-2-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.